Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The imidazo[2,1-b]thiazole-5-carboxamides (ITAs) are a promising class of anti-tuberculosis agents . They have shown potent activity in vitro and target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole carboxamide derivatives involves a combination of piperazine and various 1,2,3 triazoles . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .
Scientific Research Applications
Application in Immunosuppressants
Summary of the Application
Tok-8801 is a small molecule drug that acts as an immunosuppressant . It has been studied for its potential to modulate the immune system, particularly in the context of autoimmune diseases .
Methods of Application
The compound is typically administered orally. In one study, it was given at doses ranging from 0.1 to 10 mg/kg .
Results or Outcomes
Tok-8801 has shown promising results in suppressing the plaque-forming cell (PFC) responses to varying doses of antigen in mice, which are high responders to SRBC antigen . On the other hand, it augmented the PFC response in aged mice in which the PFC response was markedly depressed compared with that in young mice .
Application in Immune System Diseases
Summary of the Application
Tok-8801 has been studied for its potential applications in immune system diseases. It is believed to act as an immunomodulating agent .
Methods of Application
In studies, Tok-8801 is administered orally, with doses ranging from 0.1 to 10 mg/kg .
Results or Outcomes
The compound has shown to suppress the PFC responses to varying doses of antigen in mice, which are high responders to SRBC antigen . However, it augmented the PFC response in aged mice, where the PFC response was markedly depressed compared to that in young mice .
Application in Skin Diseases
Summary of the Application
While there isn’t specific research available on the application of Tok-8801 in skin diseases, its immunosuppressant properties suggest potential applications in this area .
Methods of Application
The methods of application in this context would likely be similar to those used in other areas of research, such as oral administration .
Results or Outcomes
The outcomes of Tok-8801’s application in skin diseases are not explicitly documented in the available resources .
Application in Musculoskeletal Diseases
Summary of the Application
Tok-8801’s immunosuppressant properties suggest potential applications in musculoskeletal diseases .
Results or Outcomes
The outcomes of Tok-8801’s application in musculoskeletal diseases are not explicitly documented in the available resources .
Application in Rheumatoid Arthritis
Summary of the Application
Tok-8801 has been studied for its potential use in treating rheumatoid arthritis, an autoimmune disease .
Results or Outcomes
Application in Antibody Production
Summary of the Application
Tok-8801 has been studied for its effects on antibody production .
Results or Outcomes
Tok-8801 has shown to suppress the in vivo generation of anti-SRBC PFC in normal mice, but the compound restored the depressed antibody production in restraint-stress mice which was mainly caused by helper T cell defects .
Application in Cancer Treatment
Summary of the Application
While there isn’t specific research available on the application of Tok-8801 in cancer treatment, its immunomodulatory properties suggest potential applications in this area .
Results or Outcomes
The outcomes of Tok-8801’s application in cancer treatment are not explicitly documented in the available resources .
Application in Autoimmune Diseases
Summary of the Application
Tok-8801 has been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis . It acts as an immunomodulating agent .
Results or Outcomes
Tok-8801 has shown to suppress the PFC responses to varying doses of antigen in mice, which are high responders to SRBC antigen . However, it augmented the PFC response in aged mice, where the PFC response was markedly depressed compared to that in young mice .
Application in Organ Transplantation
Summary of the Application
While there isn’t specific research available on the application of Tok-8801 in organ transplantation, its immunosuppressant properties suggest potential applications in this area .
Results or Outcomes
The outcomes of Tok-8801’s application in organ transplantation are not explicitly documented in the available resources .
properties
IUPAC Name |
3,6,6-trimethyl-N-(2-phenylethyl)-5H-imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-12-14(22-16-19-17(2,3)11-20(12)16)15(21)18-10-9-13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPFPRVTDMWNTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(CN12)(C)C)C(=O)NCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40909841 |
Source
|
Record name | 3,6,6-Trimethyl-N-(2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40909841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- | |
CAS RN |
105963-46-0 |
Source
|
Record name | Tok 8801 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105963460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,6-Trimethyl-N-(2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40909841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.